molecular formula C78H111N21O19 B1666627 Melanotan I CAS No. 75921-69-6

Melanotan I

カタログ番号 B1666627
CAS番号: 75921-69-6
分子量: 1646.8 g/mol
InChIキー: UAHFGYDRQSXQEB-PWPYQVNISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melanotan I is a synthetic peptide that is being studied for various research applications, including skin tanning and sexual health . It is a peptide hormone that mimics melanocyte-stimulating hormone (alpha MSH), which can give you bronze color skin without sunlight exposure, thus avoiding the risk of skin sunburn and skin cancer .


Synthesis Analysis

Melanotan I has been synthesized for the first time in gram quantities with overall yields of 72% by Ajiphase® methodology . This method has shown promise for peptide manufacturing .


Molecular Structure Analysis

Melanotan I is a synthetic analog of α-Melanocyte Stimulating Hormone (α-MSH) and a potent non-selective melanocortin receptor (MCR) agonist . The molecular structure of the substance has been confirmed using Fourier transform infrared (FT-IR), Carbon-13 (C13) nuclear magnetic resonance (13C-NMR), Differential scanning calorimetry (DSC), and Proton nuclear magnetic resonance (1H-NMR) spectral studies .


Chemical Reactions Analysis

Melatonin, from which Melanotan I is derived, is synthesized from the amino acid tryptophan in the pineal gland . The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .


Physical And Chemical Properties Analysis

Melanotan I has the formula C78H111N21O19 and a molecular weight of 1646.85 . It is a solid form and is stable at -20°C for 3 years and at 4°C for 2 years .

科学的研究の応用

    Skin Tanning

    • Application : Melanotan I is being studied for its potential to stimulate melanin production in the skin, resulting in a darker pigmentation without the need for excessive UV exposure .
    • Method : Melanotan I is administered as a self-injectable tan that works by stimulating the production of melanin .
    • Results : Clinical trial results show that this synthetic analog leads to protective skin darkening and enhanced tanning response when used alone or in combination with solar UV exposure .

    Skin Diseases

    • Application : Melanotan I is being researched for its potential in treating dermatological conditions like vitiligo .
    • Method : The method of administration is typically through subcutaneous implant .
    • Results : Encouraging melanin production could significantly diminish the appearance of discolored patches, thereby improving patients’ skin appearance .

    Erectile Dysfunction

    • Application : Melanotan I is also researched as a treatment for erectile dysfunction .
    • Method : The administration protocol for Melanotan involves precise injections .
    • Results : Research indicates that appropriate dosage levels can significantly impact the treatment outcomes of erectile dysfunction .

    Photoprotection

    • Application : Melanotan I has a role as a photoprotective agent, offering a shield against UV damage .
    • Method : Melanotan I is administered as an injectable .
    • Results : Studies highlight its capability to boost eumelanin production in the skin, offering a shield against UV damage .

    Vitiligo Treatment

    • Application : Melanotan I shows promise in treating vitiligo .
    • Method : The method of administration is typically through subcutaneous implant .
    • Results : Encouraging melanin production could significantly diminish the appearance of discolored patches, thereby improving patients’ skin appearance .

    Metabolic Disorders

    • Application : Melanotan I research explores its potential impact on metabolic health, particularly its effects on appetite and fat metabolism .
    • Method : The administration protocol for Melanotan involves precise injections .
    • Results : The peptide’s ability to influence body weight and energy balance suggests it could offer new approaches to managing obesity and metabolic syndrome .

    Phototoxicity Prevention

    • Application : Melanotan I holds some medicinal use in preventing phototoxicity in patients diagnosed with erythropoietic porphyria .
    • Method : The method of administration is typically through subcutaneous injections .
    • Results : By increasing melanin production in the skin, Melanotan I can help reduce the skin’s sensitivity to light in these patients .

    Rosacea Treatment

    • Application : Melanotan I is also used for rosacea, a condition that causes redness and visible blood vessels in your face .
    • Method : The method of administration is typically through subcutaneous injections .
    • Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help reduce the redness associated with rosacea .

    Fibromyalgia Management

    • Application : Melanotan I is being explored for its potential use in managing fibromyalgia, a disorder characterized by widespread musculoskeletal pain .
    • Method : The method of administration is typically through subcutaneous injections .
    • Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help manage the symptoms of fibromyalgia .

    Prevention of Phototoxicity in Erythropoietic Porphyria

    • Application : Melanotan I holds some medicinal use in preventing phototoxicity in patients diagnosed with erythropoietic porphyria .
    • Method : The method of administration is typically through subcutaneous injections .
    • Results : By increasing melanin production in the skin, Melanotan I can help reduce the skin’s sensitivity to light in these patients .

    Rosacea Treatment

    • Application : Melanotan I is also used for rosacea, a condition that causes redness and visible blood vessels in your face .
    • Method : The method of administration is typically through subcutaneous injections .
    • Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help reduce the redness associated with rosacea .

    Fibromyalgia Management

    • Application : Melanotan I is being explored for its potential use in managing fibromyalgia, a disorder characterized by widespread musculoskeletal pain .
    • Method : The method of administration is typically through subcutaneous injections .
    • Results : While there’s no good scientific evidence to support this use yet, some anecdotal evidence suggests it might help manage the symptoms of fibromyalgia .

Safety And Hazards

Melanotan I and II are not recommended for use without advice from a medical professional due to potential side effects. Side effects include darkened skin, increased moles and freckles, nausea, vomiting, loss of appetite, flushing of the face, involuntary stretching and yawning, and spontaneous erections . There is also concern about possible side effects due to contamination or lack of sterility if Melanotan II is prepared incorrectly or needles are shared .

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFGYDRQSXQEB-LEBBXHLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H111N21O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melanotan I

CAS RN

75921-69-6
Record name Afamelanotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075921696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFAMELANOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW68W3J66U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。